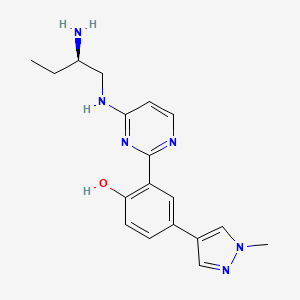

(R)-2-(4-((2-aminobutyl)amino)pyrimidin-2-yl)-4-(1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride

Overview

Description

Potent and selective protein kinase D inhibitor (IC50 values are 1, 2 and 2.5 nM at PKD1, PKD3 and PKD2, respectively). Reduces proliferation of pancreatic cancer cells. Orally active. Antitumor agent. Active in vivo and in vitro. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.

Potent inhibitor of protein kinase D (PKD); inhibits all PKD isoforms (IC50 values are 1, 2 and 2.5nM for PKD1, PKD3 and PKD2 respectively). Exhibits selectivity for PKD against a panel of >90 protein kinases, including PKC-alpha, MEK, ERK, c-Raf and c- Src. Reduces proliferation and cell viability of pancreatic cancer cells expressing moderate levels of endogenous PKD1/2. Orally bioavailable.

CRT 0066101 is a potent inhibitor of protein kinase D (PKD). It inhibits all PKD isoforms (IC50 values are 1, 2 and 2.5 nM for PKD1, PKD3 and PKD2 respectively). CRT 0066101 exhibits selectivity for PKD against a panel of >90 protein kinases, including PKCα, MEK, ERK, c-Raf and c-Src.

Scientific Research Applications

Regulation of Osteoclast Differentiation

CRT0066101 has been shown to inhibit several distinct aspects of osteoclast formation . Osteoclasts are cells that break down bone tissue, and their activity needs to be balanced with the activity of osteoblasts, which build up bone tissue . The study shows that lower doses of CRT0066101 had little effect on the induction of committed osteoclast precursors, but inhibited their motility and subsequent differentiation into multinucleated mature osteoclasts . Higher doses of CRT0066101 induced apoptosis of the preosteoclasts .

Disruption of Osteoclast Actin Belts

Post-fusion multinucleated osteoclasts treated with CRT0066101 showed disrupted osteoclast actin belts and impaired resorptive activity . This suggests that CRT0066101 could potentially be used to control excessive bone resorption in conditions such as osteoporosis .

Inhibition of Tumor Growth

CRT0066101 has been found to suppress the growth of mouse tumors at a sub-micromolar concentration in vitro . However, a single treatment of tumor-bearing mice with CRT0066101 did not inhibit, but rather accelerated tumor growth .

Suppression of T Cell Reactivation

CRT0066101 was found to inhibit the reactivation of T cells by anti-PD-1, an immune checkpoint inhibitor used in cancer immunotherapy . This suggests that CRT0066101 might not be suitable for combination therapy with anti-PD-1 .

Treatment of Autoimmune Conditions

A single dose of CRT0066101 was shown to strongly suppress experimental autoimmunity in mice . This suggests that CRT0066101 could potentially be used for the treatment of immune-related adverse events that are frequently reported in anti-PD-1 therapy .

Modulation of Phosphor-Signaling Network

CRT0066101 exhibits anti-TNBC (Triple-Negative Breast Cancer) effects via modulating a phosphor-signaling network and inhibiting the phosphorylation of many cancer-driving factors, including MYC, MAPK1/3, AKT, YAP, and CDC2 . This provides insight into the important roles as well as the molecular mechanism of CRT0066101 as an effective drug for TNBC .

Mechanism of Action

Target of Action

CRT0066101, also known as ®-2-(4-((2-aminobutyl)amino)pyrimidin-2-yl)-4-(1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride, is a potent and selective inhibitor of Protein Kinase D (PKD) . The primary targets of this compound are the isoforms of PKD: PKD1, PKD2, and PKD3 . These proteins play crucial roles in various cellular processes, including cell proliferation and survival .

Mode of Action

CRT0066101 interacts with its targets (PKD isoforms) by inhibiting their activity . This inhibition leads to a decrease in the phosphorylation of many cancer-driving factors, including MYC, MAPK1/3, AKT, YAP, and CDC2 . This interaction results in significant changes in the cellular processes regulated by these proteins .

Biochemical Pathways

The inhibition of PKD activity by CRT0066101 affects several biochemical pathways. It modulates the cell cycle G2 checkpoint, leading to G2-M phase arrest . This modulation results in the blockade of cell cycle progression, thereby inhibiting the proliferation of cancer cells .

Result of Action

The result of CRT0066101’s action is a significant reduction in the proliferation of cancer cells . It achieves this by inducing apoptosis and increasing the G1-phase fraction . In addition, CRT0066101 has been reported to have anticancer activity in many cancer types, including triple-negative breast cancer (TNBC) and bladder cancer .

properties

IUPAC Name |

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O.2ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);2*1H/t14-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYCRYGNFKDPRH-FMOMHUKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CRT0066101 Dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

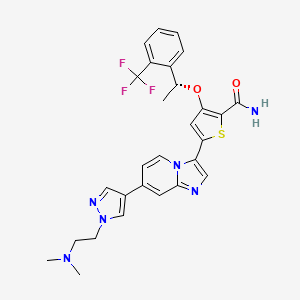

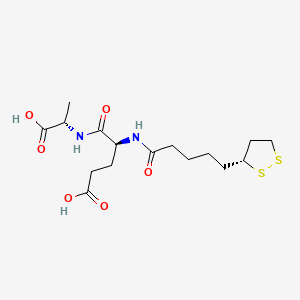

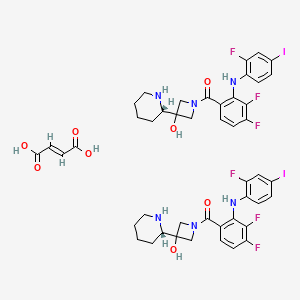

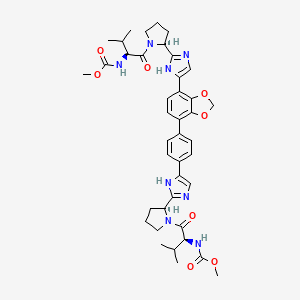

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of CRT0066101?

A1: CRT0066101 is a potent and selective inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. [, , , , ]

Q2: Which PKD isoforms are primarily targeted by CRT0066101?

A2: CRT0066101 inhibits all three PKD isoforms: PKD1, PKD2, and PKD3. [, , , ]

Q3: How does CRT0066101 interact with PKD?

A3: CRT0066101 is a type I ATP-competitive inhibitor. It binds to the hinge region of the PKD kinase domain, preventing ATP binding and subsequent phosphorylation of downstream targets. []

Q4: What are the key structural features of CRT0066101 that contribute to its binding affinity and selectivity for PKD?

A4: CRT0066101 forms a hydrogen bond with Lys612 in the hinge region of PKD and a crucial salt bridge with Glu710. Additionally, its structure allows for favorable interactions within pocket II of the kinase domain, contributing to its selectivity. []

Q5: Can the sensitivity of PKD to CRT0066101 be modulated through genetic modifications?

A5: Yes, mutating the gatekeeper residue Met659 to phenylalanine or tyrosine increases PKD's sensitivity to CRT0066101. Conversely, mutating the hinge residue Gly664 to valine or isoleucine confers resistance. []

Q6: What are the downstream consequences of PKD inhibition by CRT0066101?

A6: PKD inhibition by CRT0066101 affects multiple downstream signaling pathways, including:

- NF-κB pathway: CRT0066101 blocks PKD-mediated NF-κB activation, reducing the expression of pro-inflammatory and pro-survival proteins. [, , , ]

- AKT/mTOR pathway: CRT0066101 can inhibit AKT phosphorylation, potentially impacting cell survival, proliferation, and metabolism. [, , ]

- MAPK/ERK pathway: CRT0066101 can interfere with MAPK/ERK signaling, affecting cell proliferation, differentiation, and survival. [, ]

- YAP/TAZ pathway: CRT0066101 can suppress YAP/TAZ activity, influencing cell proliferation, organ size control, and tumorigenesis. []

- Cell cycle regulation: CRT0066101 induces cell cycle arrest at the G2/M phase by modulating the expression and activity of cell cycle regulators like cyclin B1, CDK1, p27kip1, Cdc25C, and Chk1. [, ]

Q7: What types of cancers have been studied in relation to CRT0066101's anticancer activity?

A7: Preclinical studies have investigated the effects of CRT0066101 in various cancer types, including:

- Triple-negative breast cancer (TNBC): CRT0066101 inhibits cell proliferation, induces apoptosis, reduces tumor growth, and modulates a complex signaling network in TNBC. [, , , ]

- Bladder cancer: CRT0066101 suppresses cell proliferation and migration, induces G2/M cell cycle arrest, and inhibits tumor growth. [, ]

- Pancreatic cancer: CRT0066101 blocks cell proliferation, increases apoptosis, inhibits tumor growth, and reduces the expression of pro-survival proteins. [, , , ]

- Colorectal cancer: CRT0066101 exhibits antiproliferative activity, induces G2/M cell cycle arrest and apoptosis, inhibits AKT and ERK signaling, and suppresses NF-κB activity. []

- Prostate cancer: CRT0066101 inhibits cell migration and invasion, suppresses bone metastasis-related genes, and reduces micrometastases in mouse bone. []

Q8: Has CRT0066101 been studied in the context of non-cancer diseases?

A8: Yes, research suggests that CRT0066101 may have therapeutic potential for:

- Acute pancreatitis: CRT0066101 reduces zymogen activation, amylase secretion, and NF-κB activation, attenuating early pancreatitis events. [, ]

- Dermal fibrosis: CRT0066101 protects against inflammation-induced dermal fibrosis by reducing collagen deposition, inflammatory cell infiltration, and the expression of fibrotic markers. []

Q9: What are the main findings from in vivo studies using CRT0066101?

A9: In vivo studies have shown that CRT0066101:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)

![6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine](/img/structure/B606744.png)